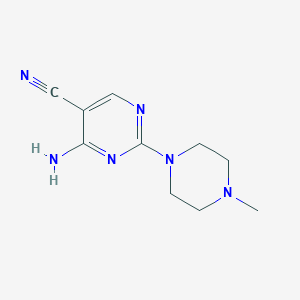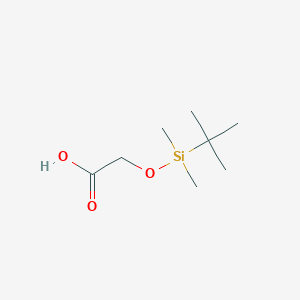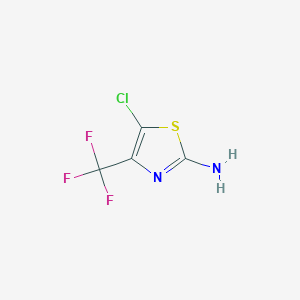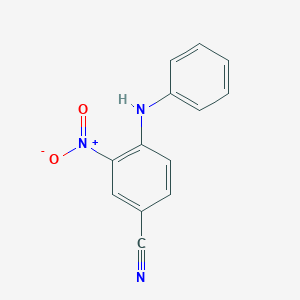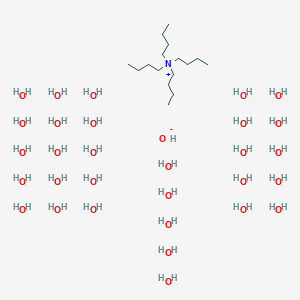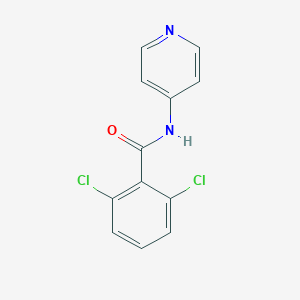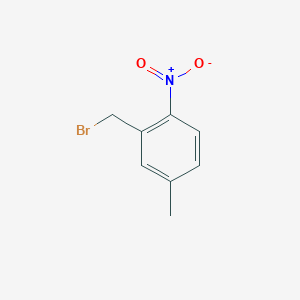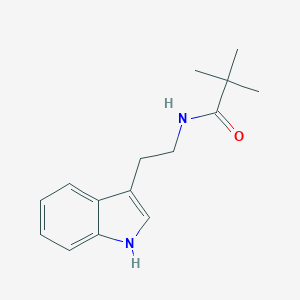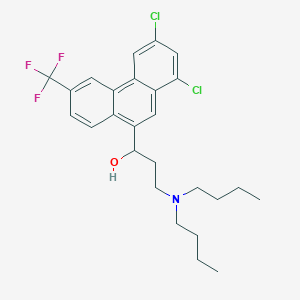
哈洛芬
描述
卤泛曲林是一种合成抗疟药,主要用于治疗疟疾。 它属于菲类化合物,该类化合物还包括其他抗疟药,如奎宁和 lumefantrine . 卤泛曲林以其对多重耐药菌株的恶性疟原虫(导致最严重形式的疟疾的寄生虫)的有效性而闻名 .
科学研究应用
卤泛曲林具有多种科学研究应用,包括:
化学: 用作模型化合物,研究菲衍生物的合成和反应。
生物学: 用于疟疾寄生虫的研究,特别是在理解耐药机制方面。
医学: 研究其在疟疾治疗的联合疗法中的潜在用途。
作用机制
卤泛曲林的确切作用机制尚不完全清楚。它被认为涉及:
生化分析
Biochemical Properties
Halofantrine appears to inhibit the polymerization of heme molecules by the parasite enzyme “heme polymerase”, resulting in the parasite being poisoned by its own waste . It has also been shown to bind to plasmepsin, a haemoglobin degrading enzyme unique to the malarial parasites .
Cellular Effects
Halofantrine acts as a blood schizonticide, proving effective against multi-drug resistant P. falciparum malaria . It forms toxic complexes with ferritoporphyrin IX, damaging the membrane of the parasite .
Molecular Mechanism
The mechanism of action of Halofantrine may be similar to that of chloroquine, quinine, and mefloquine. It forms toxic complexes with ferritoporphyrin IX, damaging the membrane of the parasite . Halofantrine has also been shown to bind to plasmepsin, a haemoglobin degrading enzyme unique to the malarial parasites .
Dosage Effects in Animal Models
A study evaluated the hematological and biochemical effect of doses of Halofantrine hydrochloride on female albino rats . The activities of aspartate aminotransferase (AST), alanine aminotransferase (ALT), alkaline phosphatase (ALP), total cholesterol (TC), triacylglycerol (TG), high density lipoprotein (HDL), and low-density lipoprotein (LDL) increased significantly . The full blood count increased in a dose-dependent manner .
Metabolic Pathways
准备方法
合成路线和反应条件
卤泛曲林的合成涉及多个步骤,从易获得的前体开始。关键步骤包括形成取代菲核,然后引入二丁基氨基。反应条件通常包括:
形成菲核: 此步骤涉及在酸性或碱性条件下环化合适的芳香族前体。
引入二丁基氨基: 这是通过亲核取代反应实现的,其中二丁基胺被引入到菲核中.
工业生产方法
卤泛曲林的工业生产遵循类似的合成路线,但规模更大。该工艺针对产量和纯度进行了优化,通常包括:
间歇式或连续流反应器: 为了确保一致的反应条件和高通量。
纯化步骤: 包括结晶和色谱,以达到药物使用所需的纯度水平.
化学反应分析
反应类型
卤泛曲林会发生几种类型的化学反应,包括:
氧化: 卤泛曲林可以被氧化形成各种代谢物,主要在肝脏中。
还原: 虽然不太常见,但在特定条件下会发生还原反应。
常用试剂和条件
氧化剂: 例如过氧化氢或高锰酸钾,在受控条件下使用,以避免过度氧化。
还原剂: 例如硼氢化钠,用于特定的还原反应。
亲核试剂: 例如二丁基胺,用于取代反应.
主要产物
相似化合物的比较
属性
IUPAC Name |
3-(dibutylamino)-1-[1,3-dichloro-6-(trifluoromethyl)phenanthren-9-yl]propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30Cl2F3NO/c1-3-5-10-32(11-6-4-2)12-9-25(33)23-16-22-21(14-18(27)15-24(22)28)20-13-17(26(29,30)31)7-8-19(20)23/h7-8,13-16,25,33H,3-6,9-12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOHHNHSLJDZUGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)CCC(C1=C2C=CC(=CC2=C3C=C(C=C(C3=C1)Cl)Cl)C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30Cl2F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0023119 | |
| Record name | Halofantrine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0023119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
500.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Halofantrine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015349 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
1.11e-04 g/L | |
| Record name | Halofantrine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015349 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
The mechanism of action of Halofantrine may be similar to that of chloroquine, quinine, and mefloquine; by forming toxic complexes with ferritoporphyrin IX that damage the membrane of the parasite. | |
| Record name | Halofantrine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01218 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
69756-53-2, 66051-76-1, 66051-74-9 | |
| Record name | Halofantrine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=69756-53-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Halofantrine, (-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066051761 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Halofantrine [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069756532 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Halofantrine, (R)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066051749 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Halofantrine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01218 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Halofantrine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0023119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Halofantrine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.067.346 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | HALOFANTRINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q2OS4303HZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Halofantrine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015349 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the proposed mechanism of action of halofantrine against Plasmodium falciparum?
A1: While the exact mechanism of action is not fully understood, it is suggested that halofantrine, similar to other antimalarials like quinine and mefloquine, inhibits the formation of hemozoin []. Hemozoin formation is a crucial detoxification pathway for Plasmodium falciparum within red blood cells. By inhibiting this process, halofantrine allows the accumulation of toxic heme, ultimately leading to parasite death.
Q2: Are there any studies investigating the stereospecificity of halofantrine's effects?
A2: Yes, studies have shown that the (+)-halofantrine enantiomer is more cardiotoxic than the (-)-halofantrine enantiomer []. Interestingly, the carbon atom configuration adjacent to the aromatic ring is the same in both (+)-halofantrine and quinidine, another drug known for cardiotoxicity. This structural similarity suggests a potential stereospecific component to the cardiotoxicity observed with both agents.
Q3: What is the molecular formula and weight of halofantrine hydrochloride?
A3: The molecular formula of halofantrine hydrochloride is C26H31Cl2F6NO•HCl, and its molecular weight is 592.4 g/mol [].
Q4: Which spectroscopic techniques are useful for characterizing halofantrine?
A4: Both infrared (IR) and Raman spectroscopy have proven valuable for characterizing halofantrine []. Specifically, UV resonance Raman spectroscopy, with an excitation wavelength of 244 nm, reveals strong enhancements of Raman bands at 1621 and 1590 cm-1. These enhancements allow for the detection of halofantrine even at low concentrations in biological environments.
Q5: Does halofantrine interact with lipid bilayers?
A5: Yes, studies using differential scanning calorimetry (DSC) have shown that halofantrine interacts with both phosphatidylcholine and phosphatidylethanolamine bilayers, causing changes in their thermotropic properties []. This interaction suggests that halofantrine's perturbation of phospholipids could contribute to its pharmacodynamic effects.
Q6: Have any computational chemistry techniques been employed to study halofantrine?
A6: Density functional theory (DFT) calculations, particularly at the B3LYP/6-311+G(d,p) level of theory, have been used to calculate the Raman spectrum of halofantrine and aid in assigning its vibrational modes []. DFT calculations also reveal a strong electron density distribution across the phenanthrene ring of halofantrine. This distribution, along with the electron-withdrawing effects of the Cl and CF3 substituents, supports the hypothesis of π-π stacking as a potential mechanism for halofantrine's interaction with biological targets.
Q7: How is halofantrine metabolized in the body?
A8: Halofantrine is primarily metabolized in the liver by cytochrome P450 (CYP) enzymes, predominantly CYP3A4 []. N-desbutylhalofantrine is the major metabolite of halofantrine in humans [, , , ].
Q8: Does the presence of food affect the pharmacokinetics of halofantrine?
A9: Yes, food, particularly high-fat meals, can significantly influence the pharmacokinetics of halofantrine. Studies have shown that the presence of lipids leads to a decrease in the desbutylhalofantrine to halofantrine ratio, particularly for the (-) enantiomer []. Furthermore, peanut oil administration resulted in a two- to threefold increase in the plasma area under the curve (AUC) of halofantrine enantiomers, indicating enhanced absorption [].
Q9: Does halofantrine affect the pharmacokinetics of other drugs?
A10: Yes, halofantrine can interact with other drugs, primarily by inhibiting CYP2D6 activity [, ]. This inhibition can lead to increased plasma concentrations of co-administered drugs that are metabolized by CYP2D6, potentially leading to toxicity.
Q10: Does halofantrine accumulate in the body?
A11: Yes, halofantrine exhibits extensive accumulation in the body []. This accumulation is evident from the long elimination half-life (t1/2) observed for both halofantrine and its desbutyl metabolite.
Q11: How is the in vitro activity of halofantrine assessed?
A12: The in vitro activity of halofantrine against Plasmodium falciparum is commonly assessed using the isotopic semimicro drug susceptibility test []. This test measures the drug concentration required to inhibit parasite growth by 50% (IC50).
Q12: Have any animal models been used to study halofantrine's efficacy?
A13: Yes, the Plasmodium berghei-infected mouse model has been employed to investigate the efficacy and pharmacokinetics of halofantrine formulations, including nanocapsule formulations [].
Q13: Is there evidence of halofantrine resistance in Plasmodium falciparum?
A14: Yes, there have been reports of halofantrine resistance emerging in areas where the drug has been used extensively, such as Thailand [, , ]. One study identified a case of recrudescent Plasmodium falciparum infection after halofantrine treatment, suggesting type RI resistance [].
Q14: Does cross-resistance exist between halofantrine and other antimalarial drugs?
A15: Studies indicate a positive correlation between the activities of mefloquine and halofantrine, suggesting the possibility of cross-resistance between these drugs []. Similarly, a positive correlation between the activities of chloroquine and quinine suggests cross-resistance. Conversely, a negative correlation was observed between chloroquine and either mefloquine or halofantrine.
Q15: What are the known cardiac effects associated with halofantrine?
A16: Halofantrine has been associated with QT interval prolongation on electrocardiograms (ECGs), which is a risk factor for cardiac arrhythmias [, , ]. This effect appears to be dose-dependent and more pronounced with the (+)-halofantrine enantiomer [, ].
Q16: Does halofantrine exhibit any hepatotoxicity?
A17: Studies in rats have shown that halofantrine administration can lead to increased levels of liver enzymes, such as aspartate aminotransferase (AST) and alanine aminotransferase (ALT), indicating potential liver damage [, , ]. This effect is thought to be mediated by oxidative stress, as evidenced by increased lipid peroxidation and decreased antioxidant levels in the liver.
Q17: Have any novel drug delivery systems been explored for halofantrine?
A18: Yes, researchers have investigated nanocapsule formulations of halofantrine to improve its parenteral delivery []. These formulations have shown promising results in preclinical studies, demonstrating improved pharmacokinetic profiles and enhanced efficacy compared to conventional intravenous halofantrine preparations.
Q18: What analytical techniques are commonly employed for the quantification of halofantrine and its metabolites in biological samples?
A19: High-performance liquid chromatography (HPLC) is widely used for quantifying halofantrine and its metabolites in biological samples [, , , , ]. Various HPLC methods have been developed and validated for this purpose, utilizing different detection techniques like photodiode array detection and peroxyoxalate chemiluminescence detection.
Q19: Are there any alternative analytical methods for halofantrine analysis?
A20: Researchers have explored spectrophotometric methods for the determination of halofantrine in pure and tablet dosage forms []. These methods utilize hydrotropic solubilization techniques to enhance halofantrine's solubility in aqueous media, allowing for spectrophotometric quantification.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



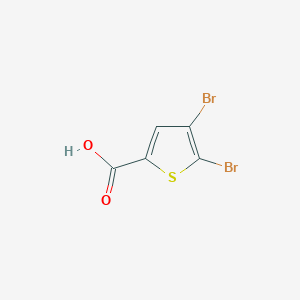
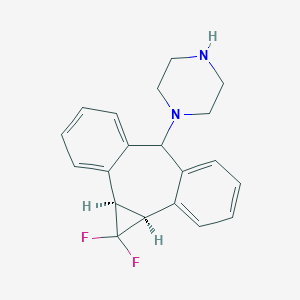
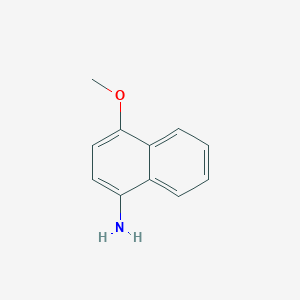
![5,6-Dihydrofuro[2,3-d]pyridazine-4,7-dione](/img/structure/B180776.png)
